molecular formula C27H24N4O3S B2747779 N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536710-17-5

N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2747779
CAS No.: 536710-17-5
M. Wt: 484.57
InChI Key: ABQKLXMGZRZIBH-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimidoindole core fused with a substituted phenyl ring and a benzyl-thioacetamide side chain. The 4-ethoxy group on the phenyl ring and the benzyl moiety on the acetamide chain distinguish it structurally from related analogs. The thioether linkage (-S-) between the pyrimidoindole and acetamide groups is a critical pharmacophore, influencing both solubility and receptor-binding properties.

Properties

IUPAC Name

N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-2-34-20-14-12-19(13-15-20)31-26(33)25-24(21-10-6-7-11-22(21)29-25)30-27(31)35-17-23(32)28-16-18-8-4-3-5-9-18/h3-15,29H,2,16-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQKLXMGZRZIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The compound’s interaction with its targets could result in changes that contribute to these activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Based on the known biological activities of indole derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level.

Biological Activity

N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antiviral, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C27H24N4O3SC_{27}H_{24}N_{4}O_{3}S with a molecular weight of approximately 484.57 g/mol. Its structure includes a pyrimidine core linked to an indole moiety via a thioether bond, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC27H24N4O3S
Molecular Weight484.57 g/mol
CAS Number2034315-01-8

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Activity
In a study conducted by Chikhalia et al., new pyrimidine derivatives were synthesized and screened for their antibacterial activity. The results indicated that certain derivatives exhibited higher antibacterial activity than standard drugs like penicillin. The structure–activity relationship (SAR) analysis suggested that modifications at specific positions significantly enhanced antimicrobial efficacy .

Antiviral Activity

The antiviral potential of heterocyclic compounds is well-documented. N-benzyl derivatives have shown promising results in inhibiting viral replication mechanisms.

Research Findings:
A review published in MDPI highlighted the role of thiazolidinone derivatives as promising antiviral agents, indicating that compounds similar to N-benzyl derivatives could inhibit viral polymerases effectively . The compound's design allows it to potentially interact with viral enzymes, inhibiting their function.

Anticancer Activity

Recent studies have explored the anticancer properties of pyrimidine-based compounds. The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation.

Case Study: Anticancer Screening
In a series of experiments assessing the cytotoxic effects of various pyrimidine derivatives against cancer cell lines, certain compounds demonstrated significant growth inhibition. For instance, compounds structurally related to N-benzyl derivatives showed IC50 values in the micromolar range against A549 lung cancer cells .

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial and viral replication.
  • Cell Cycle Disruption: It may interfere with the cell cycle of cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that similar compounds induce oxidative stress in cancer cells.

Scientific Research Applications

The biological activity of N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is likely mediated through multiple pathways:

  • Antimicrobial Activity : Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance, a study by Chikhalia et al. demonstrated that certain pyrimidine derivatives showed higher antibacterial activity than standard drugs like penicillin, suggesting that modifications in structure can significantly enhance efficacy.
  • Antiviral Activity : The antiviral potential of heterocyclic compounds is well-documented. N-benzyl derivatives have shown promising results in inhibiting viral replication mechanisms. A review published in MDPI highlighted that compounds similar to N-benzyl derivatives could effectively inhibit viral polymerases.
  • Anticancer Activity : Recent studies have explored the anticancer properties of pyrimidine-based compounds. Mechanisms often involve inducing apoptosis in cancer cells or inhibiting cell proliferation. For example, compounds structurally related to N-benzyl derivatives demonstrated significant growth inhibition against A549 lung cancer cells.

Antimicrobial Activity

In a study by Chikhalia et al., new pyrimidine derivatives were synthesized and screened for antibacterial activity against various bacterial strains. The results indicated that specific modifications at certain positions significantly enhanced antimicrobial efficacy compared to standard treatments.

Antiviral Activity

A comprehensive review published in MDPI discussed the role of thiazolidinone derivatives as promising antiviral agents, indicating that compounds similar to N-benzyl derivatives could inhibit viral polymerases effectively.

Anticancer Screening

In experiments assessing the cytotoxic effects of various pyrimidine derivatives against cancer cell lines, certain compounds demonstrated significant growth inhibition. Notably, N-benzyl derivatives showed IC50 values in the micromolar range against A549 lung cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[5,4-b]indoles are a versatile scaffold with modifications at the N3 position of the indole ring, the substituents on the phenyl ring, and the acetamide side chain. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and reported biological activities:

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives

Compound Name Substituents Key Modifications Biological Activity/Notes
Target Compound
N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- N3: 4-ethoxyphenyl
- Acetamide: Benzyl
- 4-Ethoxy group enhances lipophilicity.
- Benzyl group may improve blood-brain barrier penetration.
No direct activity data available; inferred TLR4 modulation potential based on structural analogs .
Compound 42
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- N3: Phenyl
- Acetamide: Cyclohexyl
- Cyclohexyl substituent increases steric bulk.
- Methyl group at position 5 stabilizes the indole core.
Selective TLR4 ligand with moderate binding affinity (IC₅₀ ~ 1.2 μM).
Compound 2
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide
- Sulfonyl (-SO₂-) linkage
- N3: Phenyl
- Sulfonyl group enhances polarity and reduces membrane permeability. Lower TLR4 activity (IC₅₀ > 10 μM) compared to thioether analogs, likely due to reduced cellular uptake .
2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide - N3: Methyl
- Acetamide: 4-Trifluoromethoxyphenyl
- Trifluoromethoxy group enhances metabolic stability.
- Methyl at N3 reduces steric hindrance.
No explicit TLR4 data; computational models suggest high ligand efficiency (LE ~ 0.35) .
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide - N3: 3-Methoxyphenyl
- Acetamide: Thiadiazolyl
- Thiadiazole moiety introduces heterocyclic diversity.
- 3-Methoxy group optimizes π-π stacking.
Demonstrated anti-inflammatory activity in vitro (NF-κB inhibition: 68% at 10 μM) .

Key Observations from Structural Comparisons

Substituent Position and Activity: The N3 substituent (e.g., 4-ethoxyphenyl in the target compound vs. phenyl in Compound 42) significantly impacts receptor selectivity. Bulkier groups like cyclohexyl (Compound 42) or trifluoromethoxy (Compound ) may hinder binding to off-target receptors. Ethoxy vs.

Thioether vs. Sulfonyl/Sulfinyl Linkages :

  • The thioether (-S-) in the target compound and Compound 42 is associated with higher TLR4 affinity than sulfonyl (-SO₂-) or sulfinyl (-SO-) derivatives (Compounds 2 and 3) . This suggests that sulfur oxidation reduces bioactivity, possibly due to altered electron density or steric effects.

Acetamide Side Chain :

  • The benzyl group in the target compound may confer superior CNS penetration compared to cyclohexyl (Compound 42) or thiadiazolyl (Compound ) substituents, though this remains speculative without pharmacokinetic data.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation of substituted indoles with thiourea derivatives to form the pyrimidoindole core.
  • Thioether linkage formation via nucleophilic substitution between a thiol-containing intermediate and bromoacetamide derivatives.
  • Acylation to introduce the benzyl-acetamide moiety. Critical conditions include temperature control (45–80°C), solvent selection (e.g., DMF or methanol/chloroform mixtures), and stoichiometric ratios of reagents like HATU for amide coupling . Purification often employs column chromatography or HPLC .

Q. Which analytical techniques are essential for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying impurities .
  • X-ray Crystallography (SHELX) : Resolves 3D molecular geometry for ambiguous cases .

Advanced Research Questions

Q. How can conflicting biological activity data across assays be systematically addressed?

Discrepancies may arise from:

  • Purity variations : Re-test batches using HPLC and quantify residual solvents .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls .
  • Metabolic stability : Use liver microsome assays to assess compound degradation . Cross-validation with orthogonal assays (e.g., fluorescence-based vs. colorimetric) reduces false positives .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for pyrimidoindole derivatives?

SAR studies involve:

  • Substituent variation : Modifying the benzyl (e.g., 4-ethoxy vs. 4-nitro) or indole groups to assess bioactivity shifts. For example, 4-nitrophenyl analogs show enhanced TLR4 affinity .
  • Functional group replacement : Replacing thioether (-S-) with sulfonyl (-SO2-) alters solubility and target binding .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like Toll-like receptors .

Q. How can reaction yields be optimized for scale-up without compromising purity?

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Q. What strategies resolve crystallographic ambiguities in the pyrimidoindole core?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .
  • Density functional theory (DFT) : Compare experimental bond lengths/angles with computational models .
  • Alternative space groups : Test P21/c vs. P-1 symmetry to improve R-factor convergence .

Methodological Notes

  • Synthesis Reproducibility : Document reaction atmospheres (N2 vs. air), as oxidation of thioethers can occur .
  • Bioactivity Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC50) to ensure assay robustness .
  • Data Contradiction Analysis : Use Bland-Altman plots to compare inter-assay variability .

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